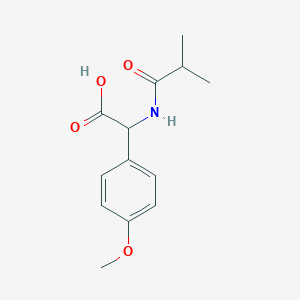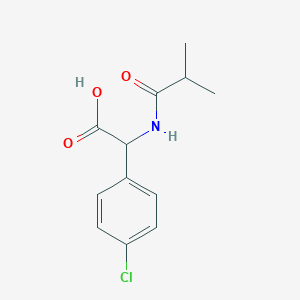![molecular formula C12H13ClN2S B7627971 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)
2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine, also known as CTET, is a chemical compound that belongs to the class of thiazole-based compounds. It is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. In
作用機序
The exact mechanism of action of 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have antidepressant effects in animal models of depression. Additionally, 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine is its broad range of biological activities, which makes it a versatile compound for studying various physiological and pathological processes. Additionally, 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine. One area of interest is the development of 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine-based drugs for the treatment of inflammatory and neuropathic pain. Another area of interest is the development of 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine-based drugs for the treatment of depression and cognitive impairment. Additionally, further research is needed to elucidate the exact mechanism of action of 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine and its potential interactions with other drugs.
合成法
The synthesis of 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine involves the reaction of 2-chlorobenzylamine with thioacetamide in the presence of a base. The reaction takes place in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization. The purity of the compound can be determined using techniques such as NMR spectroscopy or HPLC.
科学的研究の応用
2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
特性
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c13-11-4-2-1-3-9(11)7-10-8-16-12(15-10)5-6-14/h1-4,8H,5-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBQXQLVSUDDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CSC(=N2)CCN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7627890.png)

![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)
![(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)
![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)




